N-[(-)-Jasmonoyl]-(L)-valine is a compound that combines the amino acid L-valine with jasmonic acid, a plant hormone involved in various physiological processes. This compound is notable for its potential applications in biological research, particularly in studying the structure-activity relationships of jasmonic acid derivatives and their effects on gene expression.
N-[(-)-Jasmonoyl]-(L)-valine is classified as an N-acyl-alpha amino acid, specifically a derivative of L-valine. The compound's chemical formula is , and it has a molecular weight of approximately 309.4 g/mol. It is categorized under organic compounds, particularly within the subclasses of amino acids, peptides, and analogues .
The synthesis of N-[(-)-Jasmonoyl]-(L)-valine can be achieved through various methods. Generally, it involves the acylation of L-valine with jasmonic acid or its derivatives. This process typically requires specific reagents and conditions to ensure high yield and purity.
The molecular structure of N-[(-)-Jasmonoyl]-(L)-valine features a jasmonoyl group attached to the nitrogen atom of L-valine. This configuration influences its biological activity:
N-[(-)-Jasmonoyl]-(L)-valine participates in various biochemical reactions, primarily related to its role as a signaling molecule in plants:
The mechanism of action for N-[(-)-Jasmonoyl]-(L)-valine involves its interaction with specific receptors in plant cells:
N-[(-)-Jasmonoyl]-(L)-valine exhibits several notable physical and chemical properties:
Relevant data includes:
N-[(-)-Jasmonoyl]-(L)-valine has several applications in scientific research:
JA-Val biosynthesis proceeds via an ATP-dependent enzymatic conjugation that mirrors the formation of the bioactive jasmonoyl-L-isoleucine (JA-Ile) conjugate. The reaction cascade is catalyzed by jasmonoyl-amino acid synthetases (JARs), predominantly members of the GH3 family of acyl acid-amido synthetases. These enzymes activate JA through adenylation, forming a high-energy jasmonoyl-adenylate (JA-AMP) intermediate. This intermediate subsequently undergoes nucleophilic attack by the α-amino group of L-valine, yielding JA-Val while releasing AMP and inorganic pyrophosphate [6] [7].
Table 1: Enzymatic Steps in JA-Val Biosynthesis
Step | Reaction | Enzymes | Cofactors/Requirements |
---|---|---|---|
1 | JA + ATP → JA-AMP + PPi | JAR synthetases | ATP, Mg2+ |
2 | JA-AMP + L-Val → JA-Val + AMP | JAR synthetases | Free L-valine |
3 | JA-Val oxidation → 12-OH-JA-Val/12-COOH-JA-Val | CYP94 cytochrome P450s | O2, NADPH |
The Arabidopsis JAR1 (AtJAR1) enzyme exhibits measurable activity toward valine, though with significantly lower catalytic efficiency compared to its preferred substrate isoleucine. Biochemical characterization reveals that JA-Val formation follows Michaelis-Menten kinetics, with reported Km values for valine approximately 3-5 times higher than for isoleucine [7]. Unlike JA-Ile hydrolysis by specific amidohydrolases (e.g., IAR3, ILL6), JA-Val demonstrates greater metabolic stability due to limited enzymatic hydrolysis by nonspecific amidases, contributing to its accumulation during prolonged stress conditions [6].
Substrate recognition by JAR enzymes depends critically on both the jasmonoyl moiety and the amino acid substrate. Structural analyses using JA-Val analogs identify the cyclopentanone ring and unsaturated side chain of JA as essential motifs for enzyme binding. For the amino acid component, JAR enzymes exhibit a steric exclusion mechanism where the branched side chain of valine (isopropyl group) is accommodated less efficiently than the sec-butyl group of isoleucine. This discrimination arises from a constricted binding pocket that favors longer aliphatic side chains [6] [8].
Table 2: Amino Acid Substrate Specificity of Jasmonoyl-Amino Acid Synthetases
Amino Acid | Relative Conjugation Efficiency (%) | Structural Feature | Major Product |
---|---|---|---|
L-Isoleucine | 100 (Reference) | Sec-butyl side chain | JA-Ile |
L-Valine | 15-30 | Isopropyl side chain | JA-Val |
L-Leucine | 40-60 | Isobutyl side chain | JA-Leu |
L-Phenylalanine | 10-20 | Aromatic benzyl group | JA-Phe |
Mutagenesis studies on AtJAR1 identify residues (e.g., Leu-344, Phe-390) lining the amino acid binding pocket that modulate selectivity. Substituting these residues with smaller amino acids enhances valine conjugation efficiency, confirming that steric hindrance governs substrate discrimination [7]. Crucially, the L-configuration of valine is absolutely required, as D-valine shows negligible conjugation activity [6].
JA-Val biosynthesis displays pronounced tissue specificity and stress-responsive dynamics, distinct from the patterns observed for JA-Ile. In undamaged Arabidopsis plants, JA-Val occurs at basal levels < 5% of JA-Ile concentrations. However, mechanical stress (e.g., wounding, herbivory) and pathogen attack trigger disproportionate accumulation:
Table 3: JA-Val Accumulation Patterns Under Stress Conditions
Plant Species | Tissue | Stimulus | Fold Induction vs. Control | Key Regulators |
---|---|---|---|---|
Arabidopsis thaliana | Leaves | Wounding (mechanical) | 8-12x | JAR1, LOX2, AOC |
Arabidopsis thaliana | Leaves | Botrytis cinerea | 15-20x | CYP94B3/C1 |
Camellia sinensis (Chungui) | Leaves | Mechanical stress (Zuoqing) | 25-30x | LOX1, AOS, JAR homolog |
Citrus sinensis | Roots | Nitrogen deficiency | 0.3x (reduction) | Altered JA conjugation |
Transcriptional profiling reveals that JA-Val biosynthetic genes (e.g., JAR1, LOX2, AOC) are co-regulated with defense genes under stress. For example, mechanical stress in tea varieties upregulates genes encoding lipoxygenase (LOX1), allene oxide synthase (AOS), and JA-conjugating enzymes, correlating with elevated JA-Val titers [3]. Conversely, nitrogen deficiency in citrus roots reduces JA-Val accumulation, suggesting nutrient status modulates conjugate profiles [9].
JA-Val biosynthesis and metabolism are compartmentalized across multiple organelles, ensuring spatiotemporal control:
Figure: Subcellular Compartmentalization of JA-Val Metabolism
Chloroplast │ ▼ JA synthesis (OPDA → JA) Cytosol │ ► JA conjugation to Val (JAR enzymes) │ ► JA-Val signaling? ▼ Endoplasmic Reticulum/Peroxisomes │ ► CYP94 oxidation (12-OH/COOH-JA-Val) ▼ Vacuole │ ► Storage/degradation of oxidized JA-Val
The peroxisomal oxidation pathway generates transient aldehyde intermediates (12-oxo-JA-Val), detected in wounded Arabidopsis leaves. These aldehydes exhibit electrophilic reactivity, suggesting potential secondary signaling roles through protein modification [7].
Concluding Remarks
JA-Val exemplifies the diversification of jasmonate signaling through amino acid conjugation. Its biosynthesis—governed by JAR synthetase specificity, stress-responsive expression, and subcellular compartmentalization—creates a nuanced regulatory layer within the JA signaling network. While lacking the canonical COI1-JAZ receptor affinity of JA-Ile, JA-Val contributes to stress adaptation through tissue-specific accumulation, modulation of JA-responsive transcription, and generation of oxidized metabolites with distinct bioactivities. Future research should clarify whether JA-Val operates through noncanonical receptors or serves primarily as a JA reservoir under fluctuating environmental conditions.
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